4-Ethyl-5-fluoro-2-nitrophenol
Overview
Description
4-Ethyl-5-fluoro-2-nitrophenol is an organic compound with the molecular formula C8H8FNO3 It is a derivative of phenol, characterized by the presence of ethyl, fluoro, and nitro groups attached to the benzene ring
Mechanism of Action
Target of Action
It’s worth noting that nitrophenols, a group to which this compound belongs, are known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
The exact mode of action of 4-Ethyl-5-fluoro-2-nitrophenol remains unclear due to the lack of specific studies on this compound . Nitrophenols typically exert their effects through electrophilic aromatic substitution reactions . The nitro group is a meta-directing group, meaning it directs new substituents to the positions ortho and para to itself in an aromatic ring .
Biochemical Pathways
Nitrophenols can potentially disrupt various biochemical pathways due to their reactivity .
Result of Action
Nitrophenols are generally known to be toxic and can cause various adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-fluoro-2-nitrophenol typically involves multi-step organic reactions. One common method includes the nitration of 4-ethyl-5-fluorophenol, followed by purification processes to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with temperature control to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-5-fluoro-2-nitrophenol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products:
Reduction: Conversion of the nitro group to an amine group results in 4-ethyl-5-fluoro-2-aminophenol.
Substitution: Halogenation reactions yield compounds like 4-ethyl-5-fluoro-2-bromophenol.
Scientific Research Applications
4-Ethyl-5-fluoro-2-nitrophenol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
4-Ethyl-2-nitrophenol: Lacks the fluoro group, resulting in different chemical and biological properties.
5-Fluoro-2-nitrophenol: Lacks the ethyl group, affecting its reactivity and applications.
4-Ethyl-5-fluoro-2-aminophenol: The reduced form of 4-Ethyl-5-fluoro-2-nitrophenol, with different biological activities.
Uniqueness: this compound is unique due to the combined presence of ethyl, fluoro, and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-ethyl-5-fluoro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-5-3-7(10(12)13)8(11)4-6(5)9/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVUTLLMYSLBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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